Cas no 13091-23-1 (4-Chloro-3-nitropyridine)
4-Chloro-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-nitropyridine
- 4-Chloro-3-nitro-pyridine
- 4-Chloro-3-nitropyridine, tech.
- 3-nitro-4-chloropyridine
- 4-Chlor-3-nitro-pyridin
- 4-CHLORO-3-NITROPYRIDINE 4-CHLORO-3-NITROPYRIDINE
- 4-Chloro-3-Nitropyridine,May Cont. Variable Amounts of Oligomers
- 4-chloro-5-nitropyridine
- 4-CHLORO-3-NITROPYRIDINE 98%
- 4-Chloro-3-Nitropyridine, May Cont. Variable Amounts of Oligomers
- 4-Chloro-3-nitropyridine, 95%, may cont. variable amounts of oligomers
- FT-0600903
- MFCD02683025
- AKOS005206722
- CS-W009015
- Pyridine, 4-chloro-3-nitro-
- 4-Chloro-3-nitropyridine, 90%
- 3-nitro-4-chloropyridine;4-Chlor-3-nitro-pyridin
- BCP21737
- SCHEMBL56332
- PB27580
- EN300-35554
- 4Chloro-3-nitropyridine
- DTXSID90370941
- W-205331
- 3-nitro-4-chloro-pyridine
- NS00122602
- 3-Nitro-4-Chloro pyridine
- VX2ZU89YBD
- GS-5061
- AC-3346
- 4-chloro-3-nitro pyridine
- 13091-23-1
- AM20050757
- Z359373116
- DB-006759
- DTXCID10321975
- STK802245
- BBL011066
-
- MDL: MFCD02683025
- Inchi: 1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
- InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
- SMILES: ClC1C=CN=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 157.98800
- Monoisotopic Mass: 157.988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 58.7A^2
Experimental Properties
- Color/Form: Grayish yellow crystal
- Density: 1.489
- Melting Point: 35-50 °C
- Boiling Point: 246.5°Cat760mmHg
- Flash Point: 102.9°C
- Refractive Index: 1.587
- Water Partition Coefficient: Insoluble in water.
- PSA: 58.71000
- LogP: 2.16640
- Solubility: Insoluble in water
4-Chloro-3-nitropyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301 + P310-P305 + P351 + P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26-S36/37/39-S36/39-S37/38
-
Hazardous Material Identification:
- HazardClass:IRRITANT, KEEP COLD
- PackingGroup:III
- Storage Condition:−20°C
- Packing Group:III
- Risk Phrases:R22; R41
- Safety Term:S26;S36/39
- Packing Group:III
4-Chloro-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C061R-100g |
4-Chloro-3-nitropyridine |
13091-23-1 | 98% | 100g |
¥1369.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C061R-25g |
4-Chloro-3-nitropyridine |
13091-23-1 | 98% | 25g |
¥394.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C061R-5g |
4-Chloro-3-nitropyridine |
13091-23-1 | 98% | 5g |
¥124.0 | 2022-05-30 | |
| Fluorochem | 044525-5g |
4-Chloro-3-nitro-pyridine |
13091-23-1 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 044525-25g |
4-Chloro-3-nitro-pyridine |
13091-23-1 | 97% | 25g |
£53.00 | 2022-03-01 | |
| ChemScence | CS-W009015-25g |
3-Nitro-4-chloropyridine |
13091-23-1 | 99.93% | 25g |
$49.0 | 2022-04-28 | |
| ChemScence | CS-W009015-100g |
3-Nitro-4-chloropyridine |
13091-23-1 | 99.93% | 100g |
$165.0 | 2022-04-28 | |
| TRC | C374700-1g |
4-Chloro-3-nitropyridine |
13091-23-1 | 1g |
$150.00 | 2023-05-18 | ||
| TRC | C374700-10g |
4-Chloro-3-nitropyridine |
13091-23-1 | 10g |
$236.00 | 2023-05-18 | ||
| TRC | C374700-50g |
4-Chloro-3-nitropyridine |
13091-23-1 | 50g |
$ 525.00 | 2022-04-01 |
4-Chloro-3-nitropyridine Suppliers
4-Chloro-3-nitropyridine Related Literature
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R. R. Bishop,E. A. S. Cavell,N. B. Chapman J. Chem. Soc. 1952 437
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M. G. W. Bell,M. Day,A. T. Peters J. Chem. Soc. C 1967 132
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3. N-1 substitution of 4-arylamino-3-nitropyridines by a heterocyclic ring-opening reactionClaire Ducrocq,Emile Bisagni,Christian Rivalle,Joel Mispelter J. Chem. Soc. Perkin Trans. 1 1979 135
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4. Preparation of ring-fused pyridazines by reduction of 3,3′-dinitro-4,4′-bipyridyl and 3,3′-dinitro-4,4′-biquinolylSanthi Kanoktanaporn,J. A. Hugh MacBride J. Chem. Soc. Perkin Trans. 1 1978 1126
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5. Xanthones and thioxanthones. Part VI. The preparation and properties of 9-thia-3-aza-anthroneS. Kruger,Frederick G. Mann J. Chem. Soc. 1955 2755
Additional information on 4-Chloro-3-nitropyridine
Research Briefing on 4-Chloro-3-nitropyridine (CAS: 13091-23-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
4-Chloro-3-nitropyridine (CAS: 13091-23-1) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential as a building block for drug discovery. Recent studies have explored its applications in medicinal chemistry, particularly in the synthesis of novel bioactive molecules and its role as a key intermediate in the development of targeted therapies. This briefing provides an overview of the latest research findings and technological advancements related to this compound.
One of the most notable developments in the field involves the use of 4-Chloro-3-nitropyridine as a precursor for the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of pyridine-based scaffolds that selectively target protein kinases involved in cancer progression. The study highlighted the compound's ability to undergo nucleophilic aromatic substitution, enabling the introduction of diverse pharmacophores at the 4-position, while the nitro group at the 3-position serves as a handle for further functionalization.
In addition to its role in small-molecule drug development, recent research has explored the potential of 4-Chloro-3-nitropyridine in the design of covalent inhibitors. A team at the University of California, San Francisco, reported the development of a series of irreversible inhibitors that leverage the electrophilic nature of the chloro substituent to form stable bonds with cysteine residues in target proteins. This approach has shown promise in addressing drug resistance mechanisms in oncology and infectious diseases.
The compound's utility extends beyond therapeutic applications, as evidenced by its increasing use in chemical biology probes. Researchers at MIT have developed a novel photoaffinity labeling system based on 4-Chloro-3-nitropyridine derivatives, enabling the identification of protein-ligand interactions in live cells. This technology provides valuable insights into drug-target engagement and off-target effects, supporting more rational drug design processes.
From a synthetic chemistry perspective, recent advances have focused on developing more sustainable and efficient methods for the production and modification of 4-Chloro-3-nitropyridine. A 2024 Green Chemistry publication described a microwave-assisted, catalyst-free protocol that significantly reduces reaction times and improves yields compared to traditional methods. This development addresses growing concerns about the environmental impact of pharmaceutical manufacturing while maintaining the compound's high purity standards required for biomedical applications.
Looking forward, the unique properties of 4-Chloro-3-nitropyridine continue to inspire innovative research directions. Current investigations are exploring its potential in PROTAC (Proteolysis Targeting Chimera) technology, where its dual functionality may enable the development of more effective protein degraders. Additionally, its application in antibody-drug conjugates (ADCs) is being evaluated as a means to enhance targeted drug delivery to tumor cells while minimizing systemic toxicity.
In conclusion, 4-Chloro-3-nitropyridine (CAS: 13091-23-1) remains a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic building block, combined with recent methodological advancements in its application, positions it as a valuable tool for drug discovery and development. As research continues to uncover new applications and optimize its use, this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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